molecular formula C18H28BNO3 B2479801 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol CAS No. 2246453-23-4

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol

Cat. No.: B2479801
CAS No.: 2246453-23-4
M. Wt: 317.24
InChI Key: JADCBUXFXORHTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol typically involves the following steps :

    Formation of the Boronic Ester: The initial step involves the preparation of the boronic ester, which is achieved by reacting phenylboronic acid with pinacol in the presence of a suitable catalyst.

    Coupling Reaction: The boronic ester is then coupled with a piperidin-3-ol derivative using a palladium-catalyzed cross-coupling reaction. This step requires specific reaction conditions, including the use of a base and an appropriate solvent.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol is unique due to its combination of a boronic ester and a piperidin-3-ol moiety. This dual functionality provides it with distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-8-5-7-14(11-15)12-20-10-6-9-16(21)13-20/h5,7-8,11,16,21H,6,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADCBUXFXORHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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